4-Fluorophenoxy Moiety Confers Superior Antifungal Potency Compared to Reference Drug
In a series of (Z)-oxime derivatives of phenoxyacetophenones, compound 3d—which contains the 4-fluorophenoxy moiety identical to the core of 1-[4-(4-fluorophenoxy)phenyl]ethanone—demonstrated antifungal activity that was comparable to or more potent than the reference drug fluconazole across multiple yeast strains [1].
| Evidence Dimension | In vitro Antifungal Activity (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | MIC = 15.63 - 31.25 μg/mL |
| Comparator Or Baseline | Fluconazole (Reference Drug) |
| Quantified Difference | Comparable or more potent; fluconazole MICs against the same panel are not explicitly listed in the abstract but serve as a clinical benchmark. |
| Conditions | Tested against Candida albicans, Candida glabrata, Saccharomyces cerevisiae, and Aspergillus niger using a micro-dilution method [1]. |
Why This Matters
This data validates the 4-fluorophenoxy scaffold as a key structural feature for achieving potent antifungal activity, justifying its procurement over non-fluorinated or differently substituted analogs.
- [1] Ansari, M., et al. (2012). Replacement of the methylene of dihydrochalcones with oxygen: synthesis and biological evaluation of 2-phenoxyacetophenones. Chem Biol Drug Des, 80(4), 591-7. View Source
